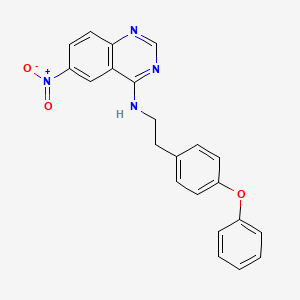

![molecular formula C9H12N2O5 B583574 [2'-13C]2'-Deoxyuridine CAS No. 478510-87-1](/img/structure/B583574.png)

[2'-13C]2'-Deoxyuridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of C5 modified 2’-deoxyuridine (or cytidine) analogues has been achieved using a plugged flow reactor, which significantly reduces the reaction time and the usage of the solvent .Molecular Structure Analysis

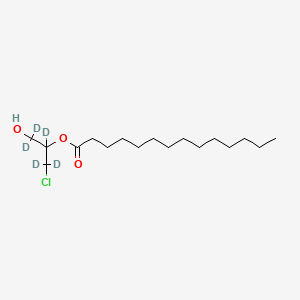

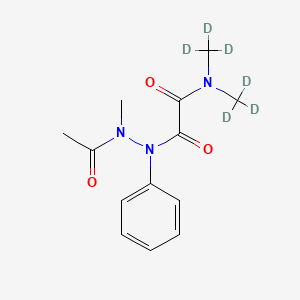

The molecular formula of [2’-13C]2’-Deoxyuridine is C9H12N2O5 . The average mass is 229.195 Da . The structure of this compound consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .Chemical Reactions Analysis

2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .Physical And Chemical Properties Analysis

The molecular weight of [2’-13C]2’-Deoxyuridine is 229.19500 . The compound has a PSA of 104.55000 and a LogP of -1.82270 .科学的研究の応用

Nucleic Acid Structure Investigation

[2’-13C]2’-Deoxyuridine can be used to study the structure of nucleic acids. By incorporating this compound into DNA strands, researchers can investigate the stability and conformation of nucleic acid duplexes. The carbon-13 label allows for detailed NMR spectroscopy studies, providing insights into the dynamics and interactions at the molecular level .

SNP Typing and Molecular Beacons

The compound is valuable in the design of molecular beacons for single nucleotide polymorphism (SNP) typing. The carbon-13 label enhances the sensitivity of detection methods, allowing for more accurate genotyping. This application is crucial for genetic research, personalized medicine, and forensic analysis .

Fluorescence Studies

[2’-13C]2’-Deoxyuridine derivatives exhibit solvent-dependent photophysical properties, making them useful for fluorescence studies. They can serve as microenvironment-sensitive fluorescent probes to estimate the polarity of the environment surrounding the nucleoside, which is essential in understanding cellular processes .

Photo-Responsive Nucleic Acid Probes

This compound can be modified to create photo-responsive nucleic acid probes. These probes change their properties upon photo-irradiation, enabling the study of nucleic acids with high spatiotemporal resolution. Such probes are powerful tools for molecular sensing and investigating DNA-protein interactions .

DNA Synthesis and Degradation Studies

Derivatives of [2’-13C]2’-Deoxyuridine, such as halogenated analogs, are used to explore DNA synthesis and degradation mechanisms. These studies are fundamental for understanding cellular replication and repair processes, as well as for developing new therapeutic strategies .

Drug Development

In drug development, [2’-13C]2’-Deoxyuridine can be utilized to create analogs that act as inhibitors or substrates for enzymes involved in nucleic acid metabolism. This application is significant for the development of antiviral and anticancer drugs .

Metabolic Labeling

The compound is used in metabolic labeling experiments to trace the incorporation of deoxyuridine into DNA. This technique is employed in cell proliferation assays and can help in the study of cell cycle regulation and cancer cell growth .

Environmental Sensing

By modifying [2’-13C]2’-Deoxyuridine with specific groups, researchers can develop sensors that detect changes in the environment, such as pH shifts or the presence of metal ions. These sensors have applications in environmental monitoring and biomedical diagnostics .

作用機序

Target of Action

The primary targets of [2’-13C]2’-Deoxyuridine are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play a crucial role in the synthesis of DNA. Uridine Phosphorylase is involved in the salvage pathway of pyrimidine ribonucleotide synthesis, while Thymidylate Synthase is essential for the synthesis of dTMP (deoxythymidine monophosphate), a precursor of DNA .

Mode of Action

[2’-13C]2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It interacts with its targets by substituting for thymidine in the enzymatic step of DNA replication . This substitution inhibits the proper functioning of Thymidylate Synthase and Uridine Phosphorylase, thereby disrupting DNA synthesis .

Biochemical Pathways

The biochemical pathway affected by [2’-13C]2’-Deoxyuridine is the DNA synthesis pathway. By substituting for thymidine, it disrupts the normal functioning of this pathway, leading to the production of faulty DNA . This can result in chromosome breakage and a decrease in thymidylate synthase activity .

Pharmacokinetics

It is known that a major part of the compound is converted into 2’,2’-difluoro-2’-deoxyuridine (dfdu) by deamination . In the cell, dFdU can also be phosphorylated to its monophosphate (dFdUMP), diphosphate (dFdUDP), and triphosphate (dFdUTP) .

Result of Action

The result of [2’-13C]2’-Deoxyuridine’s action is the disruption of DNA synthesis, leading to chromosome breakage and a decrease in thymidylate synthase activity . This can potentially lead to cell death, making [2’-13C]2’-Deoxyuridine a potential candidate for cancer treatment.

Safety and Hazards

将来の方向性

A new technique for the analysis of metabolic pathways in cells has been described, based on the use of 5-ethynyl 2′-deoxycytidine (EdC) and its conversion to 5-ethynyl 2′-deoxyuridine (EdU) . This technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism .

特性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-SARLRRDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。